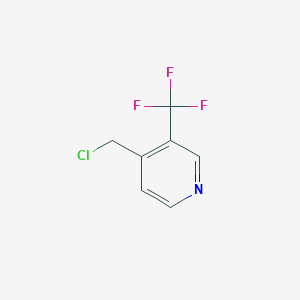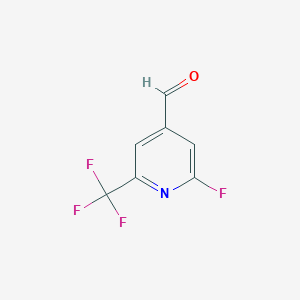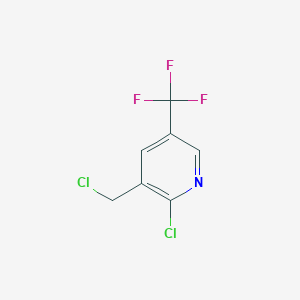![molecular formula C12H24ClNO2S B1403649 4-[(环己烷磺酰基)甲基]哌啶盐酸盐 CAS No. 1864064-70-9](/img/structure/B1403649.png)
4-[(环己烷磺酰基)甲基]哌啶盐酸盐
描述
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The compound 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is known for its versatile applications in scientific research and industry.
科学研究应用
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence several biochemical pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
生化分析
Biochemical Properties
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites, allosteric modulation, or covalent modification. These interactions can lead to changes in the enzyme’s conformation, stability, and overall activity, thereby affecting the biochemical pathways in which they are involved .
Cellular Effects
The effects of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can affect the expression of genes involved in critical cellular processes, thereby altering the cell’s metabolic state and overall function.
Molecular Mechanism
The molecular mechanism of action of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in the conformation and activity of the target biomolecule, thereby influencing downstream biochemical pathways. Additionally, 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for determining the safe and effective use of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride in research and potential therapeutic applications .
Metabolic Pathways
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, it may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the levels of specific metabolites, thereby affecting the cell’s metabolic state and energy balance .
Transport and Distribution
The transport and distribution of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can influence its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can also affect its stability and degradation, as well as its potential interactions with other cellular components .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines .
相似化合物的比较
Similar Compounds
- 4-(Cyclohexanesulfonyl)piperidine hydrochloride
- 4-N-phenylaminoquinoline derivatives
- Piperazine derivatives
Uniqueness
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanesulfonyl group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDADBUGCWWOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


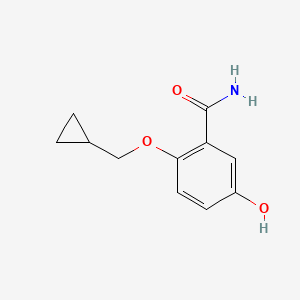
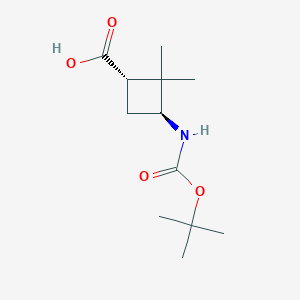

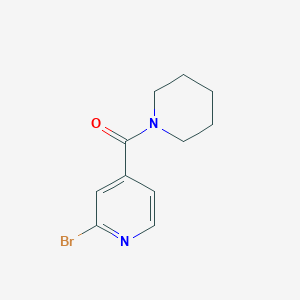
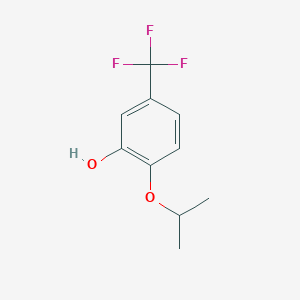
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)
